6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
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Overview
Description
6-Ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is a heterocyclic compound belonging to the class of tetrahydrocarbazoles. This compound is characterized by the presence of an ethoxy group at the 6th position and a carbonyl group at the 1st position of the tetrahydrocarbazole ring system. Tetrahydrocarbazoles are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that tetrahydrocarbazole derivatives, which include 6-ethoxy-2,3,4,9-tetrahydro-1h-carbazol-1-one, exhibit a broad spectrum of biological activity . They have shown antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
Mode of Action
The oxidation of substituted tetrahydrocarbazoles, a group that includes this compound, can lead to the formation of various functionalized tetrahydrocarbazoles .
Biochemical Pathways
The broad spectrum of biological activity exhibited by tetrahydrocarbazole derivatives suggests that they may interact with multiple biochemical pathways .
Result of Action
The broad spectrum of biological activity exhibited by tetrahydrocarbazole derivatives suggests that they may have diverse molecular and cellular effects .
Action Environment
The oxidation process of tetrahydrocarbazoles, a group that includes this compound, can be influenced by various factors such as the type of oxidant, solvents, and the concentration of reactants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone under acidic conditions to form the tetrahydrocarbazole core . The ethoxy group can be introduced through subsequent alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the Fischer indole synthesis and optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products
Oxidation: Carbazole derivatives.
Reduction: Hydroxylated tetrahydrocarbazoles.
Substitution: Various substituted tetrahydrocarbazoles depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- 2,3,4,9-Tetrahydro-1H-carbazol-1-one
Uniqueness
6-Ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other tetrahydrocarbazole derivatives and may contribute to its specific applications and properties .
Properties
IUPAC Name |
6-ethoxy-2,3,4,9-tetrahydrocarbazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-17-9-6-7-12-11(8-9)10-4-3-5-13(16)14(10)15-12/h6-8,15H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTOWHAZJDKHTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC3=C2CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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